Structural Elucidation of Diaminopyrimidines via High-Field NMR Spectroscopy
Structural Elucidation of Diaminopyrimidines via High-Field NMR Spectroscopy
Executive Summary
Diaminopyrimidines, exemplified by pharmacophores like Trimethoprim and Pyrimethamine, represent a critical scaffold in medicinal chemistry, particularly for DHFR (dihydrofolate reductase) inhibition. Their analysis is complicated by three factors: poor solubility in non-polar solvents, prototropic tautomerism , and exchangeable amino protons .
This guide provides a definitive protocol for the full structural assignment of diaminopyrimidines using 1H and 13C NMR. It moves beyond basic spectral acquisition to address the specific challenges of quadrupolar nitrogen influence, solvent-solute hydrogen bonding, and distinguishing regioisomers (e.g., 2,4- vs. 4,6-diamino).
Part 1: The Chemical System & Solvent Selection
The Solubility-Exchange Paradox
Diaminopyrimidines are highly polar. While
-
Insolubility: The planar, stacking nature of the ring leads to aggregation.
-
Invisible Protons: In
, trace acid catalyzes the exchange of amino ( ) protons, broadening them into the baseline.
The DMSO-d6 Imperative
Dimethyl Sulfoxide-d6 (DMSO-d6) is the mandatory solvent for primary characterization.
-
Mechanism: DMSO acts as a hydrogen bond acceptor.[1] It "locks" the amino protons (
), slowing their exchange rate significantly. -
Result:
protons appear as distinct, integrateable singlets (broad but visible) rather than disappearing.
Critical Check: If your
signals are invisible in DMSO-, your sample likely contains residual water or acid. Add activated 4Å molecular sieves directly to the NMR tube and re-acquire after 15 minutes.
Part 2: 1H NMR Analysis – The Proton Fingerprint
The 1H NMR spectrum of a diaminopyrimidine is defined by the electronic disparity between the electron-deficient ring and the electron-donating amino groups.
The Pyrimidine Ring Protons
In a 2,4-diaminopyrimidine core (unsubstituted at C5/C6), the ring protons show distinct shielding patterns:
-
H6 (Deshielded): Located adjacent to the ring nitrogen (N1). It appears downfield, typically
7.5 – 8.0 ppm . -
H5 (Shielded): Located between the two carbons bearing amino groups (in 4,6-isomers) or adjacent to C4-NH2. The electron density donated by the amino groups shields this position, shifting it upfield to
5.5 – 6.2 ppm . -
Coupling: If unsubstituted, H5 and H6 couple with a characteristic vicinal constant
.
The Amino Protons ( )
In dry DMSO-
-
2-NH2: Generally appears at
5.8 – 6.5 ppm .[2] -
4-NH2: Generally appears at
6.5 – 7.5 ppm . -
Integration: These must integrate to 2H each. A deficit usually indicates partial protonation or fast exchange.
Part 3: 13C NMR Analysis – The Carbon Skeleton
The 13C spectrum provides the most definitive proof of the substitution pattern.
Chemical Shift Logic
| Carbon Position | Chemical Environment | Typical Shift ( | Diagnostic Feature |
| C2 | Guanidine-like (N-C=N) | 160 - 164 | Most deshielded; often weak intensity. |
| C4 | Amidine-like (N=C-N) | 160 - 164 | Close to C2; requires HMBC to distinguish. |
| C6 | Imine-like (C=N) | 155 - 160 | Deshielded, but less than C2/C4 if unsubstituted. |
| C5 | Enamine-like (C=C-N) | 80 - 105 | Highly Shielded. The diagnostic "hole" in the aromatic region. |
Key Insight: The extreme upfield shift of C5 (< 110 ppm) is the hallmark of electron-rich pyrimidines. If this signal is above 120 ppm, the amino groups are likely not attached or are heavily electron-withdrawn.
Part 4: Advanced Assignment Workflow (2D NMR)
To unambiguously assign the structure, particularly distinguishing between C2 and C4 substituents, a specific 2D workflow is required.
The Assignment Logic Diagram
The following Graphviz diagram illustrates the decision tree for assigning the pyrimidine core.
Figure 1: Logical workflow for the structural assignment of diaminopyrimidines, prioritizing the identification of the shielded C5 position.
Part 5: Validated Experimental Protocol
This protocol ensures reproducibility and minimizes artifacts caused by moisture or aggregation.
Sample Preparation
-
Mass: Weigh 5–10 mg of the diaminopyrimidine.
-
Solvent: Use 0.6 mL of DMSO-
(99.9% D) .-
Note: Do not use "old" DMSO from a loosely capped bottle; it absorbs atmospheric water which exchanges with
.
-
-
Vortex: Vortex for 30 seconds. If the solution is cloudy, sonicate for 5 minutes.
-
Self-Validating Step: Hold the tube against a text background. If you cannot read the text clearly through the liquid, the sample is a suspension, and line broadening will occur. Filter or dilute.
-
Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
Troubleshooting: If
peaks are extremely broad, raise the temperature to 313 K (40°C) to sharpen them via fast exchange, or lower to 273 K (0°C) to freeze the rotamers (though solubility may suffer).
-
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (C2, C4, C6) have long T1 relaxation times. Short D1 values will suppress their signals in 13C scans.
-
Scans (NS):
-
1H: 16 scans.
-
13C: 1024 scans minimum (due to low solubility and quaternary carbons).
-
The D2O Shake Test (Diagnostic)
To confirm which signals are
-
Acquire the standard 1H spectrum in DMSO-
.[3] -
Add 1 drop of
to the tube. -
Shake and re-acquire immediately.
-
Result: Signals at 6–8 ppm that disappear or diminish significantly are the exchangeable amino protons.
Part 6: Case Study Data – Trimethoprim Analog
The following table summarizes the expected chemical shifts for a 2,4-diamino-5-substituted pyrimidine (like Trimethoprim) in DMSO-
| Position | Atom | Multiplicity | Assignment Logic | |
| 2-NH2 | 1H | 6.0 - 6.3 | Broad Singlet | Exchangeable; upfield of 4-NH2. |
| 4-NH2 | 1H | 6.5 - 7.2 | Broad Singlet | Exchangeable; H-bonded to N3. |
| H6 | 1H | 7.5 - 7.8 | Singlet | Deshielded by N1; no coupling if C5 is substituted. |
| C2 | 13C | ~162.0 | Quaternary | HMBC correlation to H6 (weak) and 2-NH2. |
| C4 | 13C | ~162.5 | Quaternary | HMBC correlation to H6 (strong 3-bond). |
| C6 | 13C | ~156.0 | CH | HSQC correlation to H6. |
| C5 | 13C | ~105.0 | Quaternary | Shielded by 4-NH2 and 5-substituent. |
References
-
Solvent Effects on Amino Protons: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link
-
Solvent Impurities & Data: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Link
-
Tautomerism in Heterocycles: Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry. Link
-
Chemical Shift Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
